2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
CAS No.:
Cat. No.: VC14747464
Molecular Formula: C20H21ClN4OS
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21ClN4OS |
|---|---|
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | 2-[[5-(3-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H21ClN4OS/c1-4-25-19(15-6-5-7-16(21)11-15)23-24-20(25)27-12-18(26)22-17-9-8-13(2)14(3)10-17/h5-11H,4,12H2,1-3H3,(H,22,26) |
| Standard InChI Key | AIPHRSMPZDYYDQ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical domains:
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1,2,4-Triazole Core: Substituted at position 5 with a 3-chlorophenyl group and at position 4 with an ethyl group.
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Sulfanyl Bridge: Connects the triazole to an acetamide moiety.
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Acetamide Substituent: Features an N-(3,4-dimethylphenyl) group, introducing steric bulk and hydrophobic interactions .
The 3-chlorophenyl group distinguishes this compound from analogues with para-substituted chlorophenyl groups, potentially altering electronic and steric properties .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₁H₂₂ClN₄OS |
| Molecular Weight | 413.94 g/mol |
| IUPAC Name | 2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| LogP | ~3.2 (predicted) |
Synthesis and Characterization
Synthetic Routes
The synthesis involves a multi-step protocol:
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Triazole Ring Formation: Cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions.
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Sulfanyl Group Introduction: Nucleophilic substitution using thiourea or thiol reagents .
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Acetamide Coupling: Reaction of the sulfanyl-triazole intermediate with 3,4-dimethylphenylamine using coupling agents like EDC/HOBt .
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazole cyclization | Hydrazine hydrate, HCl, reflux | 65–70 |
| Sulfanyl introduction | Thiourea, K₂CO₃, DMF, 80°C | 75–80 |
| Acetamide coupling | EDC, HOBt, DCM, rt | 60–65 |
Analytical Characterization
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¹H NMR: δ 7.4–7.1 (m, aromatic H), δ 4.3 (s, CH₂-S), δ 1.4 (t, CH₂CH₃) .
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FT-IR: Peaks at 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl).
Biological Activity
Anticancer Activity
Preliminary assays on similar triazoles show:
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Cytotoxicity: IC₅₀ of 18.7 µM against MCF-7 breast cancer cells .
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed.
Table 3: Comparative Cytotoxicity of Triazole Analogues
| Compound | Cell Line (IC₅₀, µM) | Selectivity Index |
|---|---|---|
| Target compound (predicted) | MCF-7: ~20 | 3.5 |
| 4-Chlorophenyl analogue | HepG2: 16.7 | 2.8 |
Mechanism of Action
Enzyme Inhibition
The compound likely inhibits cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, critical for fungal cell membranes.
Receptor Interactions
Molecular docking suggests affinity for EGFR kinase (ΔG = -9.2 kcal/mol), implicating potential in tyrosine kinase inhibition .
Comparative Analysis with Structural Analogues
Substituent Effects
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Chlorophenyl Position: Meta-substitution (3-Cl) reduces steric hindrance compared to para (4-Cl), potentially improving target binding .
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Ethyl vs. Methyl Groups: Ethyl at position 4 enhances metabolic stability but may reduce solubility .
Table 4: Impact of Substituent Modifications
| Modification | Effect on Activity |
|---|---|
| 3-Cl → 4-Cl | Reduced antifungal potency |
| Ethyl → Methyl at triazole | Lower thermal stability |
Applications and Future Directions
Medicinal Chemistry
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Lead candidate for antifungal and anticancer drug development.
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Potential for combination therapies with existing chemotherapeutics.
Industrial Applications
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